molecular formula C12H18N2OS B2478215 2-(methylsulfanyl)-N-(pentan-2-yl)pyridine-3-carboxamide CAS No. 1090479-43-8

2-(methylsulfanyl)-N-(pentan-2-yl)pyridine-3-carboxamide

Cat. No. B2478215
CAS RN: 1090479-43-8
M. Wt: 238.35
InChI Key: AOXLZCKLJQBXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfanyl)-N-(pentan-2-yl)pyridine-3-carboxamide, also known as MPYC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a methylsulfanyl group attached to it.

Mechanism of Action

The exact mechanism of action of 2-(methylsulfanyl)-N-(pentan-2-yl)pyridine-3-carboxamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(methylsulfanyl)-N-(pentan-2-yl)pyridine-3-carboxamide in lab experiments is its potential as a potent anticancer agent. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-(methylsulfanyl)-N-(pentan-2-yl)pyridine-3-carboxamide. One direction is to further study its potential as an anticancer agent, including its efficacy in different types of cancer and its potential side effects. Another direction is to investigate its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other compounds.

Synthesis Methods

The synthesis of 2-(methylsulfanyl)-N-(pentan-2-yl)pyridine-3-carboxamide involves a multi-step process that includes the reaction of 2-bromo-5-methylthiopyridine with pentan-2-amine, followed by the reaction of the resulting compound with 3-cyanopyridine-2-carboxylic acid. The final product is obtained after purification and isolation. This method has been proven to be effective in producing high yields of this compound.

Scientific Research Applications

2-(methylsulfanyl)-N-(pentan-2-yl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-methylsulfanyl-N-pentan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-4-6-9(2)14-11(15)10-7-5-8-13-12(10)16-3/h5,7-9H,4,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXLZCKLJQBXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.